3-Amino-2-propoxybenzamide
Description
3-Amino-2-propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 2-position and an amino group (-NH₂) at the 3-position of the benzene ring. The propoxy group contributes to increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), which may influence solubility, metabolic stability, and binding interactions. The amino group at the 3-position could enable hydrogen bonding or serve as a site for further functionalization.
Properties
IUPAC Name |
3-amino-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZUQRDLLOIUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-propoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-propoxybenzoic acid, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 3-amino-2-propoxybenzoic acid is then converted to 3-Amino-2-propoxybenzamide through an amidation reaction with ammonia or an amine derivative.
Industrial Production Methods
In industrial settings, the production of 3-Amino-2-propoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
3-Amino-2-propoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and properties of 3-Amino-2-propoxybenzamide and related benzamide derivatives:
Key Findings
However, 2-aminobenzamides are well-documented in glycan analysis due to their optimized reactivity in HPLC-based systems . Alkoxy Groups: The 2-propoxy group in the target compound increases lipophilicity compared to smaller substituents like methoxy (e.g., 4-methoxy in ). This could enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact: N,O-Bidentate Directing Groups: The compound in contains an N,O-bidentate ligand, enabling metal-catalyzed C–H functionalization. In contrast, 3-Amino-2-propoxybenzamide lacks such directing groups, limiting its utility in catalysis .
Stability and Applications: 3-oxo-2-Phenylbutanamide () demonstrates high purity (≥95%) and long-term stability, critical for forensic and synthetic applications . Similar data for 3-Amino-2-propoxybenzamide is lacking but could be inferred based on structural robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
